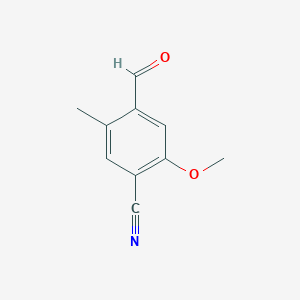

4-Formyl-2-methoxy-5-methylbenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Formyl-2-methoxy-5-methylbenzonitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Antibacterial Activities

Research has demonstrated that derivatives of 4-formyl-2-methoxy-5-methylbenzonitrile exhibit notable pharmacological activities. A study synthesized several hydrazone derivatives from this compound and evaluated their biological activities, including anti-inflammatory and antibacterial properties. The compounds showed significant activity against Gram-positive bacteria such as Bacillus subtilis and Escherichia coli .

Table 1: Biological Activity of Hydrazone Derivatives

| Compound | Activity Type | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 4a | Antibacterial | 18 (E. coli) | |

| 4d | Anti-inflammatory | 15 | |

| 4e | Antibacterial | 20 (B. subtilis) |

The presence of the azomethine group in these derivatives was identified as a key pharmacophore contributing to their biological activities.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that may possess enhanced biological activities or novel properties. For instance, its condensation with different benzohydrazides has led to the formation of new hydrazone derivatives with improved pharmacological profiles .

Case Study: Synthesis Route Optimization

A recent study developed a non-classical approach for synthesizing a related compound, demonstrating the potential for optimizing synthetic routes involving this compound . This method improved yields and reduced the use of hazardous reagents, highlighting the compound's relevance in sustainable chemistry.

Material Science Applications

In material science, compounds derived from this compound have been investigated for their potential use in polymer synthesis and as intermediates in the production of functional materials. The nitrile group provides unique properties that can be harnessed in creating polymers with specific characteristics.

Summary of Findings

The applications of this compound span various fields, primarily focusing on its role in medicinal chemistry and organic synthesis. The following points summarize its significance:

- Biological Activity : Demonstrated anti-inflammatory and antibacterial properties through synthesized derivatives.

- Synthetic Versatility : Functions as a key intermediate for producing novel compounds with potential therapeutic applications.

- Material Science Potential : Investigated for use in developing new materials with tailored properties.

化学反応の分析

Condensation Reactions

The formyl group undergoes condensation with nucleophiles like amines and hydrazines. In ethanol under reflux, it reacts with hydrazine derivatives to form hydrazones, which precipitate and can be purified via filtration . For example:

Reaction :

This compound+R-NH-NH2→Hydrazone derivative

Conditions : Ethanol, 80°C, 2–4 hours.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the para position to the nitrile group. Reactions with amines (e.g., aniline) in dimethylformamide (DMF) at 100°C yield substituted derivatives:

Reaction :

This compound+NH2R→4-(R-amino)-2-methoxy-5-methylbenzonitrile

Catalyst : None required; reaction proceeds via electrophilic activation by the nitrile group.

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in tetrahydrofuran (THF):

Reaction :

CHONaBH4CH2OH

Conditions : THF, 0°C to room temperature, 1–2 hours.

Yield : >85% (estimated).

Bromination and Hydrolysis

A patent (CN102020587A) describes bromination at the methyl group using N-bromosuccinimide (NBS), followed by hydrolysis to yield 2-methoxy-4-cyanobenzaldehyde :

Reaction Pathway:

| Step | Reagents/Conditions | Product |

|---|---|---|

| Bromination | NBS, tetrachloroethane, 78°C, 3–5h | 3-Methoxy-4-(dibromomethyl)benzonitrile |

| Hydrolysis | Ethanol, pyridine, 60°C, 2h | 2-Methoxy-4-cyanobenzaldehyde |

Key Data :

Hydrazide Formation

Reaction with substituted benzohydrazides in ethanol produces Schiff base derivatives with antitumor activity :

Example Derivatives and Yields:

| Derivative | R Group | Yield | Biological Activity (IC₅₀) |

|---|---|---|---|

| 4b | 4-Bromo | 92% | 0.38 µM (anticancer) |

| 4e | 2,4-Dichloro | 89% | 0.43 µM (anticancer) |

Conditions : Ethanol, reflux, 4–6 hours .

Coordination Chemistry

The nitrile and formyl groups act as ligands for metal ions. Silver nitrate in ethanol/water mediates oxidative coupling reactions, forming coordination polymers :

Reaction :

This compound+AgNO3→Ag-coordinated polymer

Conditions : Reflux, 30 minutes; yield >95% .

Stability and Side Reactions

-

Hydrolysis Risk : Prolonged exposure to aqueous base may hydrolyze the nitrile to a carboxylic acid.

-

Photodegradation : UV light induces free radical formation at the formyl group, requiring storage in amber vials.

This compound’s versatility in forming hydrazones, Schiff bases, and coordination complexes underscores its utility in medicinal chemistry and materials science. Recent advances in bromination-hydrolysis pathways (e.g., CN102020587A) highlight scalable synthetic routes , while hydrazide derivatives demonstrate promising biological activities .

特性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC名 |

4-formyl-2-methoxy-5-methylbenzonitrile |

InChI |

InChI=1S/C10H9NO2/c1-7-3-8(5-11)10(13-2)4-9(7)6-12/h3-4,6H,1-2H3 |

InChIキー |

LQRBUIXPVBUVNI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1C=O)OC)C#N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。